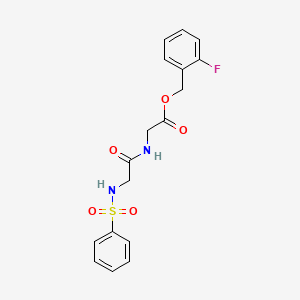
2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate
Descripción general
Descripción
2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate, also known as Fmoc-Gly-Gly-OH, is a compound that has been widely used in scientific research. This compound is a derivative of glycine, an amino acid that is an essential building block for proteins. Fmoc-Gly-Gly-OH is commonly used in the synthesis of peptides, which are short chains of amino acids that have a wide range of applications in the fields of medicine, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH is related to its chemical structure. The compound contains two glycine molecules connected by a peptide bond. Peptide bonds are covalent bonds that connect amino acids in proteins. 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH can be used as a building block to form longer peptides with specific sequences. The properties of these peptides, such as their charge, hydrophobicity, and shape, determine their biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH depend on the peptides that are synthesized using this compound. Peptides can have a wide range of effects on biological systems, including enzyme inhibition, receptor activation, and immune system modulation. Peptides can also be used as diagnostic tools to detect specific biomolecules in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH in lab experiments include its high purity, stability, and compatibility with various synthesis methods. 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH can be easily incorporated into peptides with specific sequences, making it a useful tool for studying the structure and function of proteins. The limitations of using 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH include its high cost and the need for specialized equipment and expertise to synthesize and purify peptides.
Direcciones Futuras
There are many future directions for the use of 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH in scientific research. One direction is the synthesis of peptides with specific sequences that have therapeutic potential for various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. Another direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH can be used as a tool for studying the structure and function of proteins, which can lead to a better understanding of biological processes and the development of new drugs and diagnostic tools.
Aplicaciones Científicas De Investigación
2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides, which have a variety of applications in medicine, biochemistry, and biotechnology. Peptides can be used as drugs, diagnostic tools, and research reagents. 2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate-OH can also be used as a building block for the synthesis of more complex peptides.
Propiedades
IUPAC Name |
(2-fluorophenyl)methyl 2-[[2-(benzenesulfonamido)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c18-15-9-5-4-6-13(15)12-25-17(22)11-19-16(21)10-20-26(23,24)14-7-2-1-3-8-14/h1-9,20H,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVFLGBGHWNVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluorobenzyl N-(phenylsulfonyl)glycylglycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-9-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676716.png)
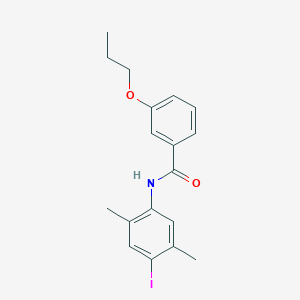

![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4676741.png)
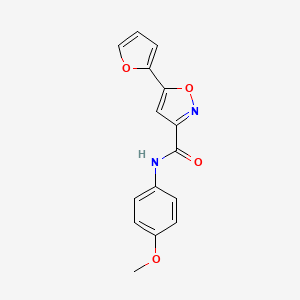
![N-(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4676759.png)
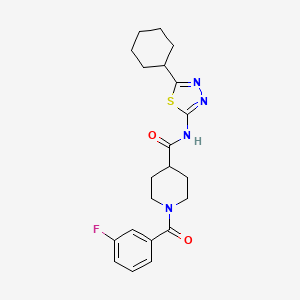

![1-benzyl-4-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4676785.png)
![4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4676800.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4676807.png)
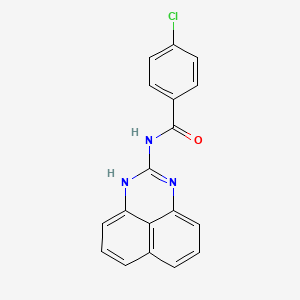
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B4676824.png)
![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)